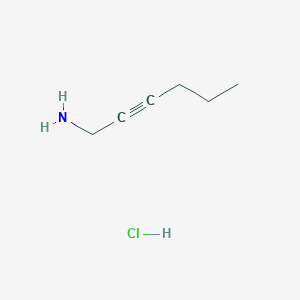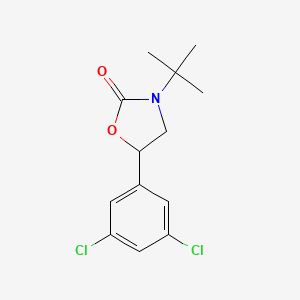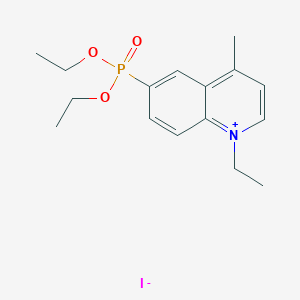
Benzo(f)quinoxalin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo(f)quinoxalin-6-amine is a heterocyclic compound that features a fused benzene and pyrazine ring system with an amine group at the 6th position. This compound is of significant interest due to its diverse applications in medicinal chemistry, materials science, and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzo(f)quinoxalin-6-amine typically involves the condensation of o-phenylenediamine with a suitable dicarbonyl compound. One common method is the reaction of o-phenylenediamine with benzil under acidic conditions to form the quinoxaline core, followed by amination at the 6th position .
Industrial Production Methods: Industrial production often employs catalytic processes to enhance yield and efficiency. For example, nickel-catalyzed dehydrogenative coupling reactions starting from 2-aminobenzyl alcohol and diamines can be used to produce quinoxaline derivatives . These methods are favored for their mild reaction conditions and high yields.
Analyse Chemischer Reaktionen
Types of Reactions: Benzo(f)quinoxalin-6-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert it to tetrahydroquinoxalines.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products:
Oxidation: Quinoxaline N-oxides.
Reduction: Tetrahydroquinoxalines.
Substitution: Halogenated quinoxalines and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Benzo(f)quinoxalin-6-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of fluorescent probes for biological imaging.
Medicine: Quinoxaline derivatives exhibit anticancer, antibacterial, and antiviral activities.
Industry: It is used in the production of dyes, pigments, and as a precursor for various pharmaceuticals.
Wirkmechanismus
The mechanism of action of Benzo(f)quinoxalin-6-amine involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent, it can inhibit the activity of certain enzymes involved in cell proliferation. The presence of the amine group at the 6th position enhances its binding affinity to these targets, leading to effective inhibition of cancer cell growth .
Vergleich Mit ähnlichen Verbindungen
Quinoxaline: A simpler analog without the amine group.
Benzimidazole: Another fused heterocycle with similar applications.
Quinoline: A related compound with a nitrogen atom in a different position.
Uniqueness: Benzo(f)quinoxalin-6-amine is unique due to the presence of the amine group at the 6th position, which significantly enhances its reactivity and binding properties compared to other quinoxaline derivatives .
Eigenschaften
CAS-Nummer |
87790-98-5 |
|---|---|
Molekularformel |
C12H9N3 |
Molekulargewicht |
195.22 g/mol |
IUPAC-Name |
benzo[f]quinoxalin-6-amine |
InChI |
InChI=1S/C12H9N3/c13-10-7-11-12(15-6-5-14-11)9-4-2-1-3-8(9)10/h1-7H,13H2 |
InChI-Schlüssel |
QHDFNGJGLCLUGB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC3=NC=CN=C23)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Trimethyl({1-[3-(trifluoromethyl)phenoxy]but-3-yn-2-yl}oxy)silane](/img/structure/B14401824.png)


![2-[4-Chloro-2-(2-phenyl-1,3-dioxolan-2-yl)phenoxy]ethan-1-amine](/img/structure/B14401837.png)



![(1-Hydroxyethyl)[2-(naphthalen-2-yl)ethoxy]oxophosphanium](/img/structure/B14401858.png)


dimethyl-](/img/structure/B14401881.png)
![3-Nitro-1-[(trifluoromethyl)sulfanyl]naphthalene](/img/structure/B14401886.png)

